molecular formula C8H17Cl2N5 B15065912 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride

Cat. No.: B15065912
M. Wt: 254.16 g/mol
InChI Key: QRHCNJVKFHBYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is a chemical compound with a unique structure that includes a triazine ring substituted with an aminomethyl group and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under controlled conditions.

    Substitution Reactions: The aminomethyl group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated triazine derivative.

    Butyl Chain Addition: The butyl chain is added via alkylation reactions, where a butyl halide reacts with the triazine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)-N-methyl-1,2,4-triazin-3-amine dihydrochloride
  • 6-(Aminomethyl)-N-ethyl-1,2,4-triazin-3-amine dihydrochloride
  • 6-(Aminomethyl)-N-propyl-1,2,4-triazin-3-amine dihydrochloride

Uniqueness

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl chain provides hydrophobic characteristics, influencing its solubility and interaction with biological membranes.

Properties

Molecular Formula

C8H17Cl2N5

Molecular Weight

254.16 g/mol

IUPAC Name

6-(aminomethyl)-N-butyl-1,2,4-triazin-3-amine;dihydrochloride

InChI

InChI=1S/C8H15N5.2ClH/c1-2-3-4-10-8-11-6-7(5-9)12-13-8;;/h6H,2-5,9H2,1H3,(H,10,11,13);2*1H

InChI Key

QRHCNJVKFHBYOS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(N=N1)CN.Cl.Cl

Origin of Product

United States

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